molecular formula C18H21N3O2S2 B3578058 1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE

1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE

Cat. No.: B3578058
M. Wt: 375.5 g/mol
InChI Key: RYJVGYWYLIFFNF-UHFFFAOYSA-N
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Description

1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE is a complex organic compound that features a quinoline and thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. The key steps include:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Formation of the thiadiazole moiety: This involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling of the two moieties: The final step involves coupling the quinoline and thiadiazole moieties through a suitable linker, often using reagents like phosphorus oxychloride (POCl3) or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its unique structure.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE is not well-documented. it is likely to interact with various molecular targets such as enzymes or receptors due to its structural complexity. The quinoline moiety may intercalate with DNA, while the thiadiazole moiety could inhibit specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.

    Thiadiazole derivatives: Such as acetazolamide, which is used as a diuretic and in the treatment of glaucoma.

Properties

IUPAC Name

1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-11-9-18(3,4)21(15-7-6-13(23-5)8-14(11)15)16(22)10-24-17-20-19-12(2)25-17/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJVGYWYLIFFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CSC3=NN=C(S3)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE
Reactant of Route 6
1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE

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